molecular formula C18H18N2O2S3 B2872639 N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide CAS No. 923469-46-9

N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2872639
CAS No.: 923469-46-9
M. Wt: 390.53
InChI Key: JOXONONBTZSSFV-UHFFFAOYSA-N
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Description

N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide is a synthetic small molecule research compound featuring a benzothiazole core linked to a thiophene carboxamide via a thiomethyl bridge, with an additional tetrahydrofuran methyl substituent. This structural motif is associated with diverse biological activities in investigative research. The benzothiazole and thiophene rings are privileged scaffolds in medicinal chemistry, known for their potential in various research applications . Thiophene-2-carboxamide derivatives have demonstrated promising antibacterial efficacy in research settings, particularly against resistant bacterial strains such as ESBL-producing E. coli . Furthermore, related benzothiazole-containing compounds have been investigated as novel Succinate Dehydrogenase (SDH) inhibitors, showing significant antifungal activity in agricultural research . The incorporation of the tetrahydrofuranylmethyl group may influence the compound's physicochemical properties and binding affinity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to handle this compound according to their institution's safety protocols for laboratory chemicals.

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S3/c1-23-13-6-2-7-14-16(13)19-18(25-14)20(11-12-5-3-9-22-12)17(21)15-8-4-10-24-15/h2,4,6-8,10,12H,3,5,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXONONBTZSSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Analysis

The compound’s benzo[d]thiazole-thiophene carboxamide scaffold is shared with several derivatives in the literature. Below is a comparative analysis based on substituent variations, synthesis, and bioactivity:

Compound Substituents Key Properties Biological Activity
Target Compound 4-(methylthio)benzo[d]thiazole, THF-methyl, thiophene-2-carboxamide High lipophilicity (methylthio), stereochemical complexity (THF-methyl) Not reported; inferred kinase/antibacterial potential
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 3-methoxy-4-(trifluoromethyl)phenyl on thiazole, nitro-thiophene Molecular formula C₁₆H₁₀F₃N₃O₄S₂; 42% purity Narrow-spectrum antibacterial (mechanism unclear)
ML277 (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide 4-methoxyphenyl on thiazole, tosylpiperidine Molecular weight: ~460 g/mol; stereospecific (R-configuration) Kv7.1 potassium channel activator
N-(Benzo[d]oxazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide Trifluoromethoxybenzamido on thiazole, benzo[d]oxazole Synthesized via HBTU-mediated coupling; high yield (quantitative) Kinase inhibition (unspecified targets)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(m-tolylsulfonyl)piperidine-4-carboxamide Benzo[d]thiazole, m-tolylsulfonyl-piperidine Yield: 47–72%; characterized by HRMS and NMR Multitarget ligands for pain management

Physicochemical Properties

  • Lipophilicity : The methylthio group (logP ~2.5) increases hydrophobicity compared to polar substituents (e.g., methoxy in ).

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